molecular formula C14H18FN3O3 B7023694 N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide

Cat. No.: B7023694
M. Wt: 295.31 g/mol
InChI Key: TYJWBWRESPSOIG-LBPRGKRZSA-N
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Description

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromenyl group, a fluorine atom, and an oxadiazepane ring, which contribute to its distinct properties and reactivity.

Properties

IUPAC Name

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-11-3-1-2-10-12(4-7-21-13(10)11)17-14(19)18-6-9-20-8-5-16-18/h1-3,12,16H,4-9H2,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJWBWRESPSOIG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NC(=O)N3CCOCCN3)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1NC(=O)N3CCOCCN3)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Oxadiazepane Ring: The oxadiazepane ring is formed through a cyclization reaction involving a suitable diamine and a carboxylic acid derivative under dehydrating conditions.

    Final Coupling Reaction: The chromenyl intermediate is coupled with the oxadiazepane intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4S)-8-chloro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide
  • N-[(4S)-8-bromo-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide
  • N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide

Uniqueness

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-1,4,5-oxadiazepane-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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